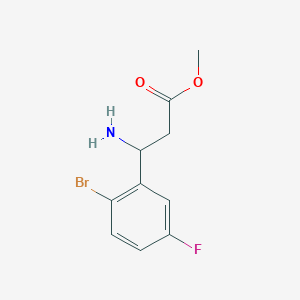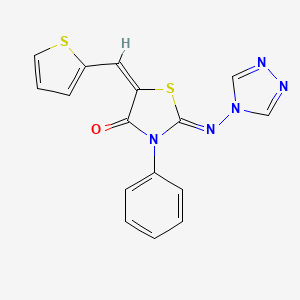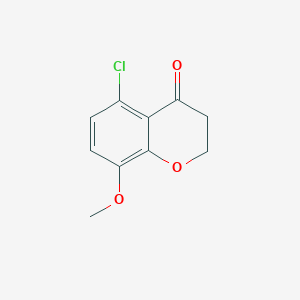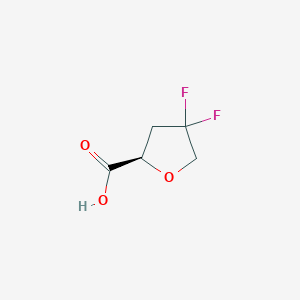
(2R)-4,4-Difluorooxolane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4,4-Difluorooxolane-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms attached to the oxolane ring, which imparts unique chemical properties. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method is the nucleophilic substitution reaction, where a suitable oxolane precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of (2R)-4,4-Difluorooxolane-2-carboxylic acid may involve more scalable processes such as continuous flow synthesis. This method allows for precise control over reaction parameters and can be optimized for high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4,4-Difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Oxolane-2,3-dicarboxylic acid derivatives.
Reduction: 4,4-Difluorooxolane-2-methanol.
Substitution: 4,4-Difluorooxolane-2-amine or 4,4-Difluorooxolane-2-thiol.
Aplicaciones Científicas De Investigación
(2R)-4,4-Difluorooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of (2R)-4,4-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The chiral center plays a crucial role in determining the stereoselectivity of these interactions, which can affect the compound’s biological activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4,4-Difluorooxolane-2-carboxylic acid: The enantiomer of the compound with different spatial arrangement around the chiral center.
4,4-Difluorooxolane-2-carboxylic acid: A racemic mixture containing both (2R) and (2S) enantiomers.
4-Fluorooxolane-2-carboxylic acid: A similar compound with only one fluorine atom.
Uniqueness
(2R)-4,4-Difluorooxolane-2-carboxylic acid is unique due to its specific (2R) configuration and the presence of two fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The stereochemistry and fluorination enhance its reactivity, stability, and potential interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C5H6F2O3 |
|---|---|
Peso molecular |
152.10 g/mol |
Nombre IUPAC |
(2R)-4,4-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
Clave InChI |
RKZXHJRHGLOJQR-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@@H](OCC1(F)F)C(=O)O |
SMILES canónico |
C1C(OCC1(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


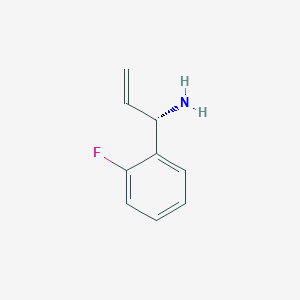
![2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)
![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)

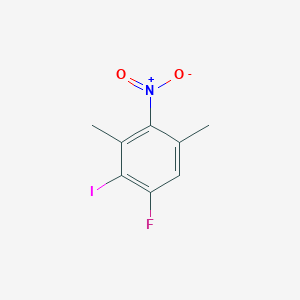
![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)


![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)
